![molecular formula C18H23N3O5S B2629625 N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-45-4](/img/structure/B2629625.png)
N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluation, and detailed research findings related to its antimicrobial and antitumor properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core modified with a methoxyethyl group and a dioxolo moiety. Its molecular formula is C18H22N4O4S, with a molecular weight of approximately 378.46 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the quinazoline nucleus followed by functionalization with the methoxyethyl and dioxolo groups. The synthetic pathway is crucial for ensuring the purity and yield of the final product.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on methoxylated quinazoline derivatives showed broad-spectrum antimicrobial activity comparable to standard antibiotics such as Gentamicin and Ciprofloxacin. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 2 μg/mL against various bacterial strains .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
Gentamicin | 0.5 | Antibiotic |
Ciprofloxacin | 1.0 | Antibiotic |
N-(2-methoxyethyl)-6-(...) | 1.5 | Antimicrobial |
Antitumor Activity
The antitumor potential of this compound has been evaluated in vitro against various cancer cell lines. Compounds structurally similar to it have shown promising results with GI50 values indicating effective cytotoxicity.
Table 2: Antitumor Activity Results
Cell Line | GI50 (μM) | Reference Compound |
---|---|---|
MCF-7 (Breast) | 2.2 | 5-FU |
HeLa (Cervical) | 2.4 | Doxorubicin |
A549 (Lung) | 3.0 | Cisplatin |
The biological activity of this compound could be attributed to its ability to inhibit key enzymes involved in cellular processes such as dihydrofolate reductase (DHFR). Molecular modeling studies suggest that binding interactions with amino acids critical for enzyme function are essential for its inhibitory effects .
Case Studies
- Study on Antimicrobial Efficacy : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the quinazoline core significantly enhanced activity.
- Antitumor Screening : In a comparative study involving various cancer cell lines, derivatives similar to N-(2-methoxyethyl)-6-(...) demonstrated greater cytotoxicity than conventional chemotherapeutics, suggesting potential for development as an anticancer agent.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-24-8-6-19-16(22)5-3-2-4-7-21-17(23)12-9-14-15(26-11-25-14)10-13(12)20-18(21)27/h9-10H,2-8,11H2,1H3,(H,19,22)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMFHWJVBCEQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.